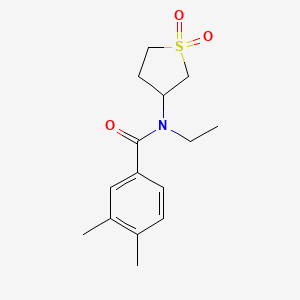

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide is a benzamide derivative characterized by a 3,4-dimethyl-substituted aromatic ring, an N-ethyl group, and a tetrahydrothiophene sulfone moiety. The sulfone group (1,1-dioxide) introduces strong electron-withdrawing properties, which may influence reactivity, solubility, and coordination behavior. Structural elucidation of such compounds often employs spectroscopic methods (NMR, IR, MS) and X-ray crystallography, with software like SHELX playing a critical role in refinement .

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-N-ethyl-3,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3S/c1-4-16(14-7-8-20(18,19)10-14)15(17)13-6-5-11(2)12(3)9-13/h5-6,9,14H,4,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGRWEXSTPHPHDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide typically involves the following steps:

Formation of the Dioxidotetrahydrothiophene Ring: This step involves the oxidation of tetrahydrothiophene to form the dioxidotetrahydrothiophene ring. Common oxidizing agents used include hydrogen peroxide or peracids under controlled conditions.

Amidation Reaction: The dioxidotetrahydrothiophene ring is then reacted with N-ethyl-3,4-dimethylbenzamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation and amidation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the dioxidotetrahydrothiophene ring back to its tetrahydrothiophene form.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the benzamide ring.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. For example, it may inhibit or activate certain enzymes, thereby influencing metabolic processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () serves as a relevant comparator due to its shared benzamide core but divergent substituents:

Key Differences in Reactivity and Applications:

- In contrast, the hydroxyl group in ’s compound enables hydrogen bonding and metal coordination, making it suitable for catalytic C–H functionalization .

- Steric Hindrance : The 3,4-dimethyl substitution in the target compound introduces greater steric bulk, which may limit accessibility in catalytic sites compared to the less hindered 3-methyl analog.

- Solubility : The polar hydroxy-dimethylethyl group in ’s compound likely improves aqueous solubility, whereas the sulfone and ethyl groups in the target compound may favor organic solvents.

Analytical Techniques

Both compounds rely on X-ray crystallography for definitive structural confirmation, with SHELX software being a standard tool for data refinement . Spectroscopic characterization (e.g., $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR) is critical for verifying substituent patterns, though the target compound’s sulfone moiety would exhibit distinct IR absorption (~1300–1150 cm$^{-1}$ for S=O stretching) compared to the hydroxyl group (~3400 cm$^{-1}$) in ’s compound .

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethyl-3,4-dimethylbenzamide is an organic compound notable for its complex structure and potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological implications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 295.4 g/mol. The compound features a tetrahydrothiophene ring with a dioxido substituent linked to an ethyl group and a 3,4-dimethylbenzamide moiety. This unique structural arrangement suggests a range of potential interactions with biological targets.

Research indicates that this compound primarily acts as an activator of G protein-gated inwardly rectifying potassium (GIRK) channels . These channels play critical roles in various physiological processes, including:

- Neuromodulation : By influencing neuronal excitability and neurotransmitter release.

- Cardiovascular Regulation : Modulating heart rate and vascular tone.

The activation of GIRK channels can have therapeutic implications for conditions such as epilepsy, anxiety disorders, and cardiovascular diseases.

Pharmacological Studies

Preliminary studies have demonstrated that this compound exhibits significant biological activity. For instance:

- GIRK Channel Activation : It has been shown to activate GIRK channels with nanomolar potency, indicating strong efficacy in modulating potassium ion flow across cell membranes.

Case Studies

A few notable studies exploring the biological activity of similar compounds provide insights into the potential effects of this compound:

-

Study on Neuromodulation :

- A study investigated the effects of GIRK channel activators on pain perception and anxiety. It was found that compounds activating these channels reduced anxiety-like behavior in rodent models.

- Cardiovascular Implications :

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Q & A

Q. How can thermal decomposition pathways be analyzed to improve formulation stability?

- Methodological Answer :

- TGA-DSC : Heat samples from 25°C to 400°C at 10°C/min under nitrogen. Identify decomposition steps (e.g., sulfone group loss at ~220°C) .

- Kinetic modeling : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) and optimize storage conditions .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.